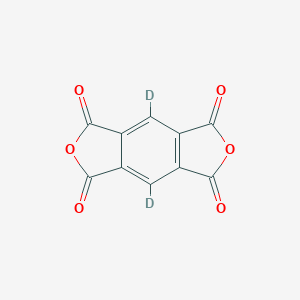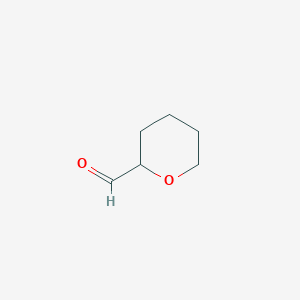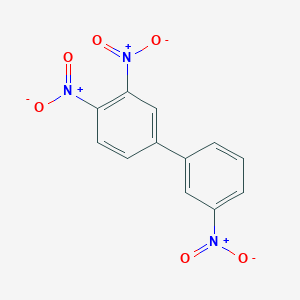
1,1'-Biphenyl, 3,3',4-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Biphenyl, 3,3',4-trinitro-' is a chemical compound that is commonly used in scientific research. It is also known as TNBP, and it is a yellow crystalline powder that is soluble in organic solvents. TNBP is used in a variety of applications, including as a plasticizer, a solvent, and a stabilizer for polymers.
Mécanisme D'action
TNBP is a nitro compound, which means that it contains a nitro group (-NO2) in its chemical structure. The nitro group is responsible for the chemical and biological properties of TNBP. TNBP is a strong oxidizing agent that can react with a variety of organic and inorganic compounds. It can also react with biological molecules, such as proteins and DNA, leading to cellular damage.
Biochemical and Physiological Effects:
TNBP has been shown to have a variety of biochemical and physiological effects. It can cause oxidative stress and damage to cells and tissues. It can also cause DNA damage and mutations, leading to potential carcinogenic effects. TNBP exposure has also been linked to reproductive and developmental toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
TNBP is a useful compound for scientific research due to its strong oxidizing properties and its ability to extract organic compounds from environmental samples. However, its potential toxicity and carcinogenic effects make it a hazardous substance to work with, requiring careful handling and safety precautions.
Orientations Futures
There are a number of future directions for research on TNBP. One area of interest is the development of safer and more effective plasticizers and stabilizers for polymers. Another area of research is the investigation of TNBP's potential as an anti-cancer agent, due to its ability to cause DNA damage and mutations. Finally, further research is needed to better understand the potential health effects of TNBP exposure in humans and to develop effective risk mitigation strategies.
Méthodes De Synthèse
The synthesis of TNBP involves the nitration of biphenyl with a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of TNBP is a complex process that requires careful handling and attention to safety precautions.
Applications De Recherche Scientifique
TNBP is used in a variety of scientific research applications, including as a reference standard for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. It is also used as a solvent for the extraction of organic compounds from soil and water samples. TNBP is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Propriétés
Numéro CAS |
106323-83-5 |
|---|---|
Nom du produit |
1,1'-Biphenyl, 3,3',4-trinitro- |
Formule moléculaire |
C12H7N3O6 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
1,2-dinitro-4-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H |
Clé InChI |
XEAAGZOUMUJBTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
106323-83-5 |
Synonymes |
343TRINITROBIPHENYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
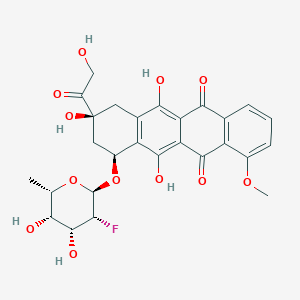
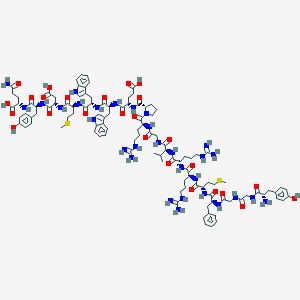
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
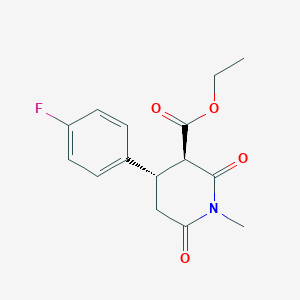
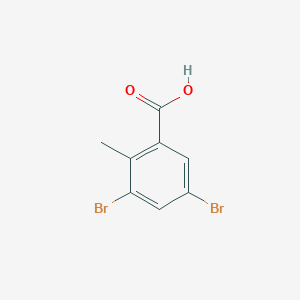
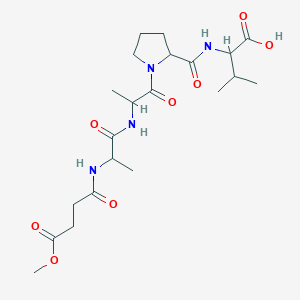
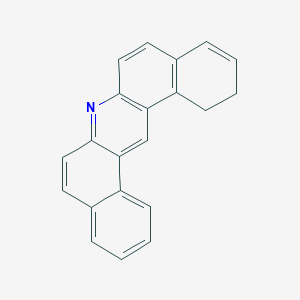
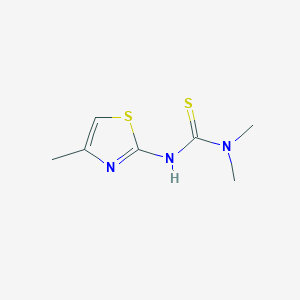
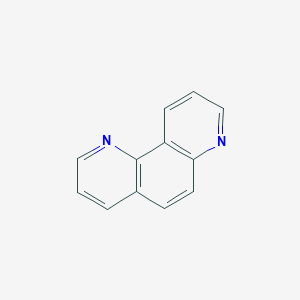
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
